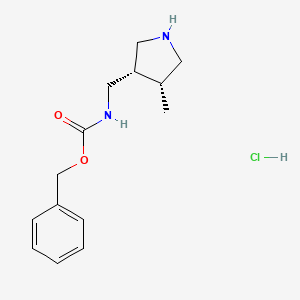

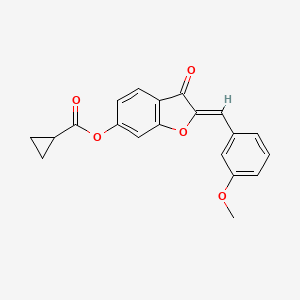

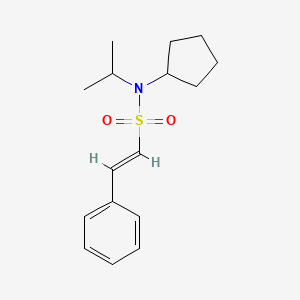

![molecular formula C17H22N2O4 B2757780 7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one CAS No. 294875-39-1](/img/structure/B2757780.png)

7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one

Overview

Description

The compound “7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one” is a type of isoflavone . It has a molecular formula of C24H28N2O5 and an average mass of 424.490 .

Synthesis Analysis

The synthesis of similar compounds, such as 7-hydroxy coumarins, has been achieved through the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process afforded novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C24H28N2O5/c1-16-22(17-5-3-4-6-21(17)30-2)23(29)18-7-8-20(28)19(24(18)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3 . This provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis Methods

A practical method for synthesizing orally active CCR5 antagonists has been developed, showcasing the chemical versatility of related compounds in medicinal chemistry and drug development. These synthesis processes often involve complex reactions, indicating the compound's utility in creating pharmacologically active molecules (Ikemoto et al., 2005).

Biological Activities

Several derivatives of benzopyrone, including structures similar to the specified compound, have been synthesized and evaluated for their anticancer activities. The research indicates these compounds' potential in contributing to novel anticancer therapies, underscoring their significance in medical research and their broad-spectrum antitumor effectiveness (El-Ansary et al., 2014).

Anticonvulsant and Antimicrobial Activities

Compounds with structures resembling the specified chemical have been synthesized and tested for anticonvulsant and antimicrobial activities, demonstrating the importance of such molecules in developing new therapeutic agents. The studies highlight their potential utility in treating convulsive disorders and microbial infections, thereby contributing to the fields of neurology and infectious diseases (Aytemir et al., 2010).

Structural and Spectroscopic Analysis

Research into the synthesis, structure, and spectroscopic properties of related benzopyrone derivatives provides insights into the molecular characteristics that could inform the development of materials with specific optical properties. This research has implications for materials science, particularly in designing compounds with desirable electronic and optical characteristics (Abdel-Latif & Mohamed, 2017).

Drug Metabolism Studies

Investigations into the metabolic pathways of related compounds offer valuable information on how these molecules are processed in biological systems, essential for drug design and safety assessments. Such studies help in understanding the pharmacokinetics and potential interactions of new drugs within the body, guiding the development of safer and more effective medications (Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

It is known that this compound is a type ofisoflavone , a class of compounds that often interact with estrogen receptors and other proteins involved in signal transduction pathways.

Result of Action

It has been reported that similar compounds have demonstrated activity against several types of animal tumors . They have also been reported in clinical trials to demonstrate activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma .

properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-10-16(22)23-17-13(12)2-3-15(21)14(17)11-19-6-4-18(5-7-19)8-9-20/h2-3,10,20-21H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTSSAKKVILHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643239 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

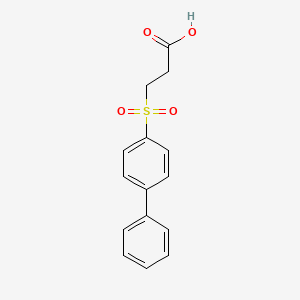

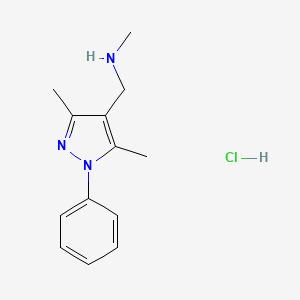

![1,2-Diazaspiro[2.5]oct-1-en-6-ol](/img/structure/B2757699.png)

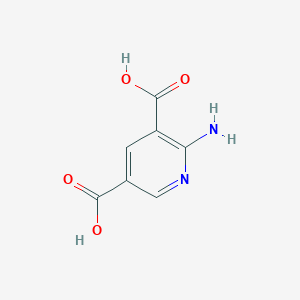

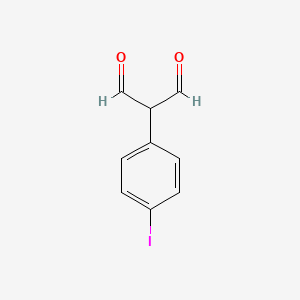

![6-[(2,5-Dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757700.png)

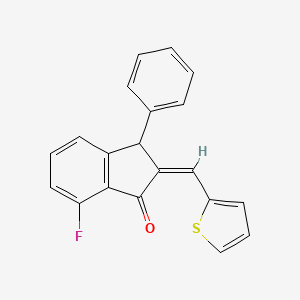

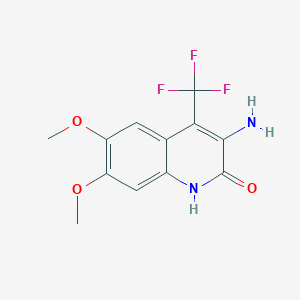

![Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2757706.png)

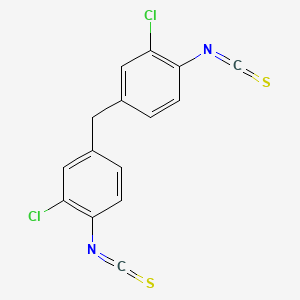

![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)